3-(4-chlorophenyl)sulfanyl-N-(3,5-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(4-chlorophenyl)sulfanyl-N-(3,5-dimethylphenyl)propanamide" is a chemical entity that has been the subject of various studies due to its potential pharmacological properties. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities. These studies have focused on the synthesis, characterization, and evaluation of the biological activities of chlorophenyl-containing compounds, which are of interest due to their potential as antibacterial and antiviral agents, as well as their possible applications in chemotherapeutic treatments .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with a precursor such as 4-chlorophenoxyacetic acid, which undergoes esterification, treatment with hydrazine hydrate, and a ring closure reaction to form an oxadiazole moiety. Subsequent substitution at the thiol position with electrophiles yields various N-substituted oxadiazole derivatives . Another synthesis approach for a related compound involves the reaction between an amine and an acyl chloride to produce a chlorine-containing derivative with high yield . These synthetic routes are characterized by their stepwise transformations and the use of spectral analysis for confirmation of the structures.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques, including Raman, Fourier transform infrared spectroscopy, and NMR. Density functional theory (DFT) calculations have been employed to explore the geometric equilibrium and vibrational wavenumbers, providing insights into the stereo-electronic interactions and stability of the molecules . The presence of electronegative chlorine atoms and other substituents influences the molecular geometry and intermolecular interactions, as evidenced by the non-planar structures observed in some of these compounds .
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl-containing compounds can be inferred from their molecular structures and the presence of functional groups. For instance, the oxadiazole moiety and the thiol group in the synthesized compounds suggest potential reactivity towards electrophiles or nucleophiles, which could be exploited in further chemical transformations . The presence of hydrogen bond donors and acceptors, as well as other polar functional groups, indicates the possibility of intermolecular interactions that could affect the compounds' chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The vibrational spectral analysis provides information on the bond strengths and the presence of functional groups. The HOMO-LUMO gap obtained from DFT calculations can give an indication of the chemical stability and reactivity of the compounds. Additionally, the molecular electrostatic potential (MEP) analysis helps in understanding the electron distribution within the molecule, which is crucial for predicting sites of chemical reactivity and interactions with biological targets . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, have been investigated to assess the potential of these compounds as drug candidates .
Scientific Research Applications
Alzheimer's Disease Drug Candidates
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were synthesized through a multi-step process and subjected to enzyme inhibition activity screening against the acetylcholinesterase (AChE) enzyme to assess their validity as new drug candidates. The study highlights the potential of these derivatives in Alzheimer's disease treatment, emphasizing the significance of the core structure derived from 3-(4-chlorophenyl)sulfanyl-N-(3,5-dimethylphenyl)propanamide (Rehman et al., 2018).
Antimicrobial Properties
Research into arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, which are structurally related to 3-(4-chlorophenyl)sulfanyl-N-(3,5-dimethylphenyl)propanamide, has shown promising antimicrobial properties. These compounds were synthesized via copper-catalyzed anionarylation and tested for their antibacterial and antifungal activities, indicating the potential for applications in antimicrobial treatments (Baranovskyi et al., 2018).
Molecular Structure Analysis
The molecular structure, spectroscopic characterization, and in vitro cytotoxicity studies of 3-chloro-N-(4-sulfamoylphenethyl)propanamide, a derivative of the core compound, have been conducted. This research involved comprehensive experimental and computational studies to elucidate the compound's structure, vibrational frequencies, and molecular geometry, providing insights into its potential biological activities (Durgun et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(3,5-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-9-13(2)11-15(10-12)19-17(20)7-8-21-16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUJEHZNIVJHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.